Tert-butyl (2,4-dimethylphenyl)carbamate
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Overview
Description
Tert-butyl (2,4-dimethylphenyl)carbamate is a chemical compound with the molecular formula C13H19NO2 and a molecular weight of 221.3 g/mol . It is commonly used in organic synthesis and as a protecting group for amines in peptide synthesis . The compound is characterized by its tert-butyl group attached to a carbamate moiety, which is further connected to a 2,4-dimethylphenyl group .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl (2,4-dimethylphenyl)carbamate can be synthesized through the reaction of 2,4-dimethylphenyl isocyanate with tert-butyl alcohol in the presence of a base such as triethylamine . The reaction typically occurs at room temperature and yields the desired carbamate product .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve the use of automated synthesis platforms and Boc protection kits . These methods ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2,4-dimethylphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and alcohols can react with the carbamate group under mild conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Corresponding amines.
Substitution: Substituted carbamates and ureas.
Scientific Research Applications
Tert-butyl (2,4-dimethylphenyl)carbamate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl (2,4-dimethylphenyl)carbamate involves its role as a protecting group for amines. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the amine site . The carbamate moiety can be removed under acidic conditions, revealing the free amine for further reactions .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl carbamate
- tert-Butyl (3,5-diaminophenyl)carbamate
- tert-Butyl N-(2,3-dihydroxypropyl)carbamate
Uniqueness
Tert-butyl (2,4-dimethylphenyl)carbamate is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct steric and electronic properties . This makes it particularly useful in selective protection and deprotection strategies in organic synthesis .
Properties
IUPAC Name |
tert-butyl N-(2,4-dimethylphenyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-9-6-7-11(10(2)8-9)14-12(15)16-13(3,4)5/h6-8H,1-5H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRTZFHHOXLTYQV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)OC(C)(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40406845 |
Source
|
Record name | tert-butyl (2,4-dimethylphenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40406845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129822-43-1 |
Source
|
Record name | tert-butyl (2,4-dimethylphenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40406845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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